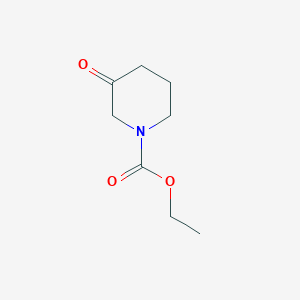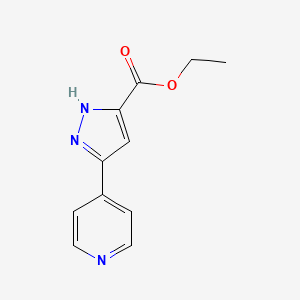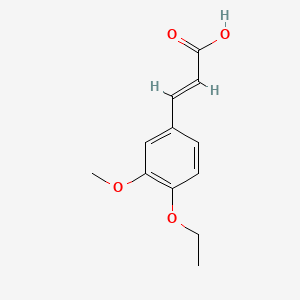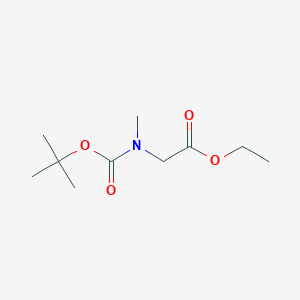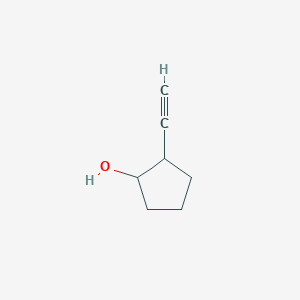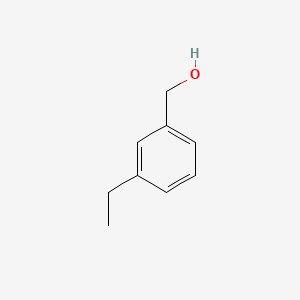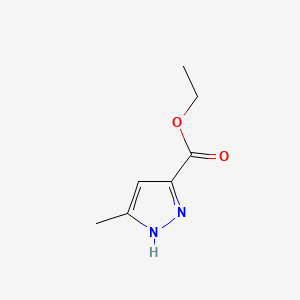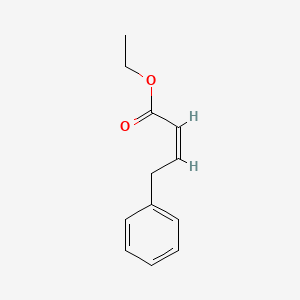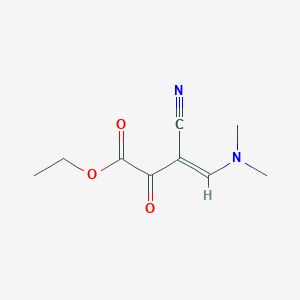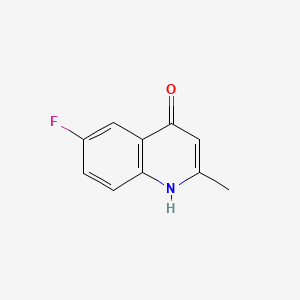
6-Fluoro-2-methylquinolin-4-ol
概要
説明
6-Fluoro-2-methylquinolin-4-ol, also known as 6-Fluoro-4-hydroxy-2-methylquinoline, is a quinolone and an organofluorine compound . It has a molecular formula of C10H8FNO and a molecular weight of 177.178 g/mol . This compound is part of the Thermo Scientific brand product portfolio .
Synthesis Analysis
The synthesis of 6-Fluoro-2-methylquinolin-4-ol involves the condensation of 4-chloro-2-methylquinoline with 4-fluoroaniline in the presence of a suitable base and catalyst. Another synthesis method involves the reaction of 6-fluoro-2-methylquinolin-4-ol with sodium hydride in N,N-dimethyl-formamide at 0 - 18℃, followed by the addition of nonafluorobutanesulfonyl fluoride .Molecular Structure Analysis
The IUPAC name for this compound is 6-fluoro-2-methyl-1H-quinolin-4-one . The InChI Key is BKXCHVFCJZJATJ-UHFFFAOYSA-N . The SMILES representation is CC1=CC(=O)C2=C(N1)C=CC(=C2)F .Chemical Reactions Analysis
Quinoline derivatives, including 6-Fluoro-2-methylquinolin-4-ol, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
6-Fluoro-2-methylquinolin-4-ol is a yellow crystalline powder. It has a density of 1.2±0.1 g/cm3, a boiling point of 275.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 18.3±0.5 10-24 cm3 .科学的研究の応用
Resolution Processes and Kinetics
- 6-Fluoro-2-methylquinolin-4-ol, along with its derivatives, has been the subject of various studies focusing on its resolution processes and reaction kinetics. Bálint et al. (2002) discussed the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) in various solvents, emphasizing the strong kinetics and solvent dependence observed in these reactions (Bálint et al., 2002). A similar study by Kmecz et al. (2001) explored the separation of FTHQ enantiomers using supercritical fluid extraction, highlighting the effectiveness of this method for enantiomeric separation (Kmecz et al., 2001).
Antimicrobial and Antifungal Activity
- Quinoline derivatives, including those related to 6-fluoro-2-methylquinolin-4-ol, have been investigated for their antimicrobial properties. Bawa et al. (2009) synthesized a series of quinoline hydrazone derivatives and evaluated their antibacterial and antifungal activities, noting significant antibacterial activity in some compounds (Bawa et al., 2009).
Fluorescence Properties and Applications
- The fluorescence properties of quinoline derivatives are a notable area of research. Grigoryan et al. (2021) studied the fluorescence properties of 4-hydroxy-2-methylquinoline and related compounds in various solvents, focusing on the dependence of fluorescence properties on solvent composition (Grigoryan et al., 2021).
Antiplasmodial Activity
- The modification of 6-fluoroquinolines, including the substitution at ring positions 2 and 4, has been studied for their antiplasmodial activity. Hochegger et al. (2019) tested these compounds against strains of Plasmodium falciparum and found that some derivatives showed high activity in vitro and in vivo, indicating potential applications in malaria treatment (Hochegger et al., 2019).
Synthesis and Structural Transformations
- The synthesis and structural transformations of quinoline derivatives are essential for understanding their applications. Aleksanyan and Hambardzumyan (2013) discussed the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids to obtain new quinoline derivatives, which are relevant for developing new compounds with potential applications (Aleksanyan & Hambardzumyan, 2013).
Mutagenicity and Anti-Mutagenic Properties
- The study of mutagenicity and anti-mutagenic properties of quinoline derivatives has been an area of interest. Kato et al. (2000) investigated the effect of fluorine-substitution in reducing the mutagenicity of 4-methylquinoline derivatives, suggesting potential applications in designing safer chemical compounds (Kato et al., 2000).
作用機序
While the specific mechanism of action for 6-Fluoro-2-methylquinolin-4-ol is not explicitly mentioned in the search results, quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects .
Safety and Hazards
6-Fluoro-2-methylquinolin-4-ol is classified as a compound that causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests wearing protective gloves, clothing, and eye/face protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray . In case of skin contact, it is advised to wash with plenty of soap and water .
将来の方向性
While specific future directions for 6-Fluoro-2-methylquinolin-4-ol were not found in the search results, quinoline derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a continuous need for the development of new molecules containing the quinoline nucleus to improve their therapeutic effects .
特性
IUPAC Name |
6-fluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXCHVFCJZJATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166590 | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylquinolin-4-ol | |
CAS RN |
15912-68-2 | |
| Record name | 6-Fluoro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2-methylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




